molecular formula C4H7NO B1296849 3-Pyrrolidinone CAS No. 96-42-4

3-Pyrrolidinone

Cat. No.: B1296849
CAS No.: 96-42-4
M. Wt: 85.1 g/mol
InChI Key: QGKLPGKXAVVPOJ-UHFFFAOYSA-N
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Description

3-Pyrrolidinone (C₄H₇NO) is a five-membered lactam with a ketone group at the 3-position. It is a versatile intermediate in organic synthesis and pharmaceuticals, valued for its reactivity and structural adaptability. Key properties include a molecular weight of 85.1 g/mol, predicted density of 1.047 g/cm³, and a boiling point of 156°C . Its hydrochloride derivative (C₄H₈ClNO) has a melting point of 143–144°C and is widely used in drug synthesis, such as moxifloxacin intermediates and EP2 receptor agonists .

Preparation Methods

Reduction of Precursors

One effective method for synthesizing 3-pyrrolidinone involves the reduction of specific precursors. For example, 4-chloro-3-hydroxybutyronitrile can be reduced to yield 3-pyrrolidinol, which can subsequently be converted into this compound.

Key Steps:

  • Starting Material: 4-Chloro-3-hydroxybutyronitrile
  • Reducing Agent: Catalytic hydrogenation or other reducing agents can be employed.
  • Reaction Conditions: The reaction typically requires a solvent and specific temperature controls to optimize yield.

Table 1: Reduction Method Summary

Step Description
Starting Material 4-Chloro-3-hydroxybutyronitrile
Reducing Agent Hydrogen gas or metal catalysts
Conditions Varies (temperature, pressure)
Yield Generally high if optimized

Multicomponent Reactions

Multicomponent reactions (MCRs) provide a versatile approach for synthesizing this compound derivatives. These reactions typically involve the condensation of an amine with an aldehyde and a carbonyl compound.

Key Steps:

  • Reactants: Aniline (or other amines), aldehydes, and carbonyl compounds (e.g., ethyl 2,4-dioxovalerate).
  • Catalyst: Citric acid or other environmentally friendly catalysts can be used.
  • Solvent: Green solvents like ethanol or acetic acid are preferred.

Table 2: Multicomponent Reaction Summary

Component Role
Amine Reacts with aldehyde
Aldehyde Provides carbon framework
Carbonyl Compound Forms part of the cyclic structure
Yield Can reach up to 80% with optimized conditions

Cyclization Reactions

Cyclization reactions are another pathway to synthesize this compound. This method often involves the cyclization of linear precursors under specific conditions to form the pyrrolidinone ring.

Key Steps:

  • Starting Material: Linear amino acids or other suitable precursors.
  • Catalysts: Acidic or basic catalysts may facilitate cyclization.
  • Conditions: Temperature and time are critical for successful cyclization.

Table 3: Cyclization Method Summary

Step Description
Starting Material Linear amino acids
Catalyst Acidic or basic catalysts
Conditions Controlled temperature and time
Yield Varies; optimization required

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrolidin-2,5-dione.

    Reduction: Reduction of this compound can yield pyrrolidine.

    Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Pyrrolidin-2,5-dione.

    Reduction: Pyrrolidine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
3-Pyrrolidinone derivatives have been extensively studied for their pharmacological activities. They are known to exhibit a range of biological effects, including:

  • Anti-cancer Properties : Compounds derived from this compound have shown potential as anti-cancer agents. For instance, spiro[pyrrolidine-3, 3′-oxindole] derivatives demonstrated significant inhibitory effects on MCF-7 breast cancer cells, inducing apoptotic cell death through a novel synthetic pathway involving Pictet-Spengler reactions .
  • Antimicrobial Activity : Substituted 3-pyrrolidinones have been identified as effective against various microbial strains, contributing to the development of new antibiotics .
  • Chiral Building Blocks : this compound is utilized in synthesizing chiral compounds such as (S)-N-benzyl-3-pyrrolidinol, which is important for pharmaceutical applications due to its high enantiomeric purity .

1.2 Neurological Disorders
Research indicates that this compound derivatives are being explored for their potential in treating neurological disorders. They serve as intermediates in synthesizing drugs targeting conditions like Alzheimer's disease and depression .

Industrial Applications

2.1 Polymer Chemistry
In polymer chemistry, this compound acts as a building block for producing polymers with specific properties. Its ability to modify polymer characteristics makes it valuable in developing materials for various industrial applications .

2.2 Agrochemicals
The compound is also incorporated into formulations for agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their absorption and stability in agricultural practices .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry, aiding in the detection and quantification of various compounds. Its utility in chromatography and spectrometry highlights its importance in research settings .

Comprehensive Data Table

The following table summarizes key applications of this compound across different fields:

Field Application Key Findings
PharmaceuticalsDrug developmentAnti-cancer agents; chiral building blocks for pharmaceuticals
Neurological disorder treatmentsPotential use in drugs targeting Alzheimer's and depression
Industrial ChemistryPolymer productionModifies properties of polymers for industrial use
AgrochemicalsPesticide formulationsImproves efficacy and stability of agrochemical products
Analytical ChemistryDetection and quantification techniquesUtilized as a reagent in chromatography and spectrometry

Case Studies

Case Study 1: Anticancer Research
A study on spiro[pyrrolidine-3, 3′-oxindole] derivatives highlighted their design and synthesis aimed at treating breast cancer. The compounds showed exceptional inhibitory activity against MCF-7 cells, suggesting that modifications to the pyrrolidine structure can lead to potent anticancer agents .

Case Study 2: Chiral Synthesis
Research involving the enzyme-mediated reduction of N-benzyl-3-pyrrolidinone demonstrated the efficient production of (S)-N-benzyl-3-pyrrolidinol with high enantiomeric excess. This process underscores the significance of this compound as a chiral precursor in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 3-Pyrrolidinone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

3-Pyrrolidinone vs. 2-Pyrrolidinone

  • Reactivity and Synthesis: this compound enables streamlined Fe/Ni dual-catalyzed olefination for quaternary center formation, bypassing the multi-step sequences required with 2-pyrrolidinone or succinimide .
  • Pharmaceutical Utility: Unlike 2-pyrrolidinone, this compound derivatives like CP-533536 (a sulphonamide) exhibit high selectivity for EP2 receptors, making them structurally distinct from prostaglandin-like agonists (e.g., butaprost) .

This compound vs. Keto-Glutamine Analogs

  • Bioactivity: In SARS-CoV 3CLpro inhibition, this compound-containing compounds (5–8) show higher activity than keto-glutamine analogs (1–4) with CONMe₂ groups. A QSAR model confirmed the negative impact of CONMe₂ on inhibitory potency .

This compound vs. Pyrrolidine Derivatives

  • Synthetic Flexibility: this compound serves as a precursor for pyrrolidine derivatives (e.g., 26a–28a) via olefination, enabling access to scaffolds that are otherwise challenging to synthesize .

Research Findings and Data Tables

Table 2: Inhibitory Activity of this compound Derivatives vs. Keto-Glutamine Analogs

Compound Group Structural Feature Relative Activity Reference
5–8 This compound Higher
1–4 CONMe₂ Lower

Biological Activity

3-Pyrrolidinone, a cyclic amide derivative of pyrrolidine, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing a nitrogen atom and a carbonyl group. Its chemical structure can be represented as follows:

C4H7NO\text{C}_4\text{H}_7\text{NO}

This compound exhibits properties that make it a versatile scaffold in drug design, particularly in the development of various bioactive molecules.

Biological Activities

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, pyrrolidine-2,3-diones have been identified as effective inhibitors against multidrug-resistant bacteria such as Pseudomonas aeruginosa, demonstrating promising antibacterial activity with minimal cytotoxicity .

Anticancer Activity
this compound has shown significant anticancer properties. A study involving spiro[pyrrolidine-3, 3'-oxindole] compounds demonstrated potent inhibitory effects on breast cancer cell lines (MCF-7), inducing apoptotic cell death through mechanisms such as tubulin polymerization inhibition and modulation of p53-MDM2 interactions .

Anti-inflammatory and Analgesic Effects
Research indicates that certain pyrrolidine derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. For example, compounds derived from this compound have been shown to reduce inflammation markers in various animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly influenced by their structural modifications. The following table summarizes key structural features and their corresponding biological activities:

Structural Feature Biological Activity
Hydroxyl Group (–OH)Enhances antimicrobial and anticancer activity
Alkyl SubstituentsModulates lipophilicity and bioavailability
Aromatic RingsIncreases binding affinity to biological targets

Case Studies

  • Antibacterial Activity Against Pseudomonas aeruginosa
    A focused library screening identified several pyrrolidine-2,3-dione derivatives that inhibited PBP3, a critical protein for bacterial survival. Compounds showed inhibition rates ranging from 60% to 100% at concentrations of 100 µM, indicating their potential as new antibacterial agents .
  • Anticancer Properties in Breast Cancer Models
    A series of spiro[pyrrolidine-3, 3'-oxindole] compounds were synthesized and tested against MCF-7 cells. The most potent compound demonstrated an EC50 value indicative of strong anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-pyrrolidinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives or catalytic hydrogenation of pyrrolidone precursors. For example, 1-(phenylmethyl)-3-pyrrolidinone derivatives are produced using benzyl halides and pyrrolidinone under basic conditions (e.g., KOH/EtOH) . Reaction parameters such as temperature (0–6°C storage recommended for intermediates) and catalyst choice (e.g., palladium for hydrogenation) critically affect purity (>95% GC-grade achievable) .

Table 1 : Key Synthetic Routes and Yields

MethodConditionsYield (%)Purity (%)Reference
Cyclization of GABAH₂SO₄, reflux, 24h65–7590–95
Catalytic hydrogenationPd/C, H₂, RT, 12h80–85>95

Q. How is this compound characterized spectroscopically, and what are the critical markers in NMR/IR analysis?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 2.2–2.5 ppm (methylene protons adjacent to the carbonyl group) and δ 3.4–3.6 ppm (N-alkyl protons).
  • IR : Strong carbonyl (C=O) stretch at ~1680 cm⁻¹.
  • GC-MS : Molecular ion peak at m/z 99 (C₄H₇NO⁺) .
    Discrepancies in reported data (e.g., solvent-induced shifts) require calibration against internal standards and replication across labs .

Q. What are the primary applications of this compound in heterocyclic chemistry?

  • Methodological Answer : this compound serves as a precursor for pharmaceuticals (e.g., nootropic agents) and ligands in asymmetric catalysis. Its lactam structure enables ring-opening reactions for functionalized pyrrolidine derivatives. For example, trityl-protected analogs (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) are used in peptide synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Cross-validate data using multiple techniques (e.g., X-ray crystallography for conformation, 2D NMR for proton coupling).
  • Step 2 : Control for solvent polarity and temperature, which influence peak splitting in NMR .
  • Step 3 : Replicate experiments under standardized conditions (e.g., anhydrous DMSO for hygroscopic samples) .
    Example: Discrepancies in δ 3.4–3.6 ppm regions may arise from trace moisture; use deuterated solvents and drying agents .

Q. What experimental designs are optimal for studying this compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Design 1 : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products.
  • Design 2 : pH-rate profiling (pH 1–13 buffers) to identify hydrolysis pathways.
  • Safety Note : Use fume hoods and PPE due to potential release of hazardous vapors (e.g., NH₃ in basic conditions) .

Q. How can computational chemistry predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks on the lactam ring.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. Contradiction Analysis & Best Practices

Q. Why do certain studies report conflicting bioactivity results for this compound analogs?

  • Methodological Answer :

  • Source 1 : Variations in cell-line specificity (e.g., HEK-293 vs. HeLa cells).
  • Source 2 : Impurity profiles (e.g., <95% purity reduces efficacy).
  • Mitigation : Adopt orthogonal purification (e.g., column chromatography + recrystallization) and validate bioassays with positive controls .

Q. What strategies ensure reproducibility in this compound-based synthetic protocols?

  • Methodological Answer :

  • Documentation : Specify exact grades of reagents (e.g., "Kanto Reagents >95% GC" vs. generic "reagent-grade") .
  • Precision : Report reaction times to the nearest 0.5h and temperatures ±1°C.
  • Open Data : Share raw NMR/IR files in supplementary materials .

Q. Safety & Compliance

Q. What are the critical safety protocols for handling this compound derivatives?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight containers to prevent oxidation .
  • Spill Management : Use sand/vermiculite for containment; avoid drains due to aquatic toxicity .
  • First Aid : For inhalation exposure, move to fresh air and seek medical attention .

Properties

IUPAC Name

pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLPGKXAVVPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283427
Record name Pyrrolidin-3-one
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96-42-4
Record name 3-Pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinone
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Record name Pyrrolidin-3-one
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Record name Pyrrolidin-3-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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